molecular formula C19H26N2O3 B2392321 Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 2411324-74-6

Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B2392321
CAS No.: 2411324-74-6
M. Wt: 330.428
InChI Key: RDNOSRCGEDHFFB-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a complex organic compound with a unique structure that includes a naphthalene core, a dimethylamino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves multiple steps, starting with the preparation of the naphthalene core. The key steps include:

    Formation of the naphthalene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the ester group: This step involves esterification, where the carboxylic acid group is converted into an ester using methanol and an acid catalyst.

    Addition of the dimethylamino group: This is typically done through a nucleophilic substitution reaction, where a dimethylamine is introduced to the molecule.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group into an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be used to replace the dimethylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate exerts its effects depends on its interaction with molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The ester group may also play a role in the compound’s bioavailability and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications in multiple fields of research.

Properties

IUPAC Name

methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-21(2)11-5-8-18(22)20-13-16-7-4-6-14-9-10-15(12-17(14)16)19(23)24-3/h5,8-10,12,16H,4,6-7,11,13H2,1-3H3,(H,20,22)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNOSRCGEDHFFB-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1CCCC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1CCCC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.